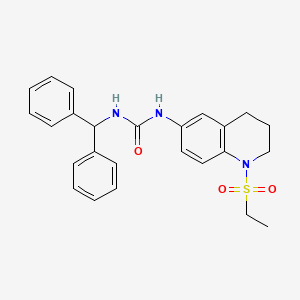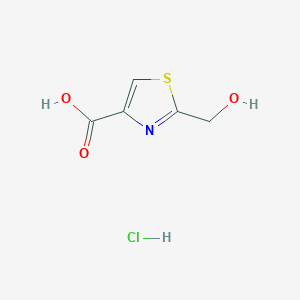
1-Benzhydryl-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-Benzhydryl-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea” is likely to be an organic compound given its structure. It contains a benzhydryl group, a tetrahydroquinoline group, and a urea group . These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzhydryl group, for example, is a key structural motif in numerous molecules of significant biological potential .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For instance, the benzhydryl group is known to participate in various chemical reactions .Scientific Research Applications
Anticonvulsant Activity
1-(Aryl)-3-(diphenylmethyl)urea derivatives were synthesized using microwave irradiation. Notably, compounds like 1-(4-methoxyphenyl)-3-(diphenylmethyl)urea and 1-(4-chlorophenyl)-3-(diphenylmethyl)urea exhibited potent anticonvulsant activity . The PTZ-induced convulsions animal model was used for evaluation.
Anti-Obesity Potential
1-benzhydryl-3-phenylureas have been reported as cannabinoid receptor 1 inverse agonists. These compounds can potentially reduce appetite and serve as anti-obesity agents .
Antimicrobial Properties
Various urea derivatives, including 1-(Aryl)-3-(diphenylmethyl)urea, have demonstrated antimicrobial activity. Their effectiveness against microbial pathogens makes them relevant in the field of infectious disease research .
Hypoglycemic Effects
Urea derivatives have been explored for their hypoglycemic properties. While specific studies on this compound are limited, it’s worth investigating its potential impact on blood glucose regulation .
Herbicidal Activity
Certain urea-derived herbicides exhibit cytokinin-like activity. Although more research is needed, exploring the herbicidal effects of 1-(Aryl)-3-(diphenylmethyl)urea could be valuable in agriculture and weed control .
Drug Development
Given its diverse properties, this compound may serve as a scaffold for designing novel drugs. Researchers can explore modifications to enhance specific activities or develop targeted therapies .
Future Directions
properties
IUPAC Name |
1-benzhydryl-3-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-2-32(30,31)28-17-9-14-21-18-22(15-16-23(21)28)26-25(29)27-24(19-10-5-3-6-11-19)20-12-7-4-8-13-20/h3-8,10-13,15-16,18,24H,2,9,14,17H2,1H3,(H2,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWMTACTIXSCBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(1H-pyrrol-1-yl)phenyl]quinoxaline](/img/structure/B2551922.png)


![7-(2-Methoxyethyl)-3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2551926.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2551927.png)
![2-(3-chlorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2551929.png)



![N-[Cyano-(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide](/img/structure/B2551937.png)

![2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-fluoro-1,3-benzothiazole](/img/structure/B2551940.png)
![2,6-difluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2551944.png)
